molecular formula C7H6N2S2 B1295549 4-(Thiophen-2-yl)thiazol-2-amine CAS No. 28989-50-6

4-(Thiophen-2-yl)thiazol-2-amine

Cat. No. B1295549
CAS RN: 28989-50-6
M. Wt: 182.3 g/mol
InChI Key: XRNPDKQNHIKARG-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thiazol-2-amine is a compound that belongs to a class of organic molecules featuring both thiophene and thiazole rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The thiophene ring is a five-membered sulfur-containing heterocycle, while the thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical and physical properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of compounds related to 4-(Thiophen-2-yl)thiazol-2-amine often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating . Similarly, novel compounds with the thiophene and thiazole rings have been synthesized and characterized using techniques such as UV, IR, NMR, and mass spectrometry, with structural optimization performed using density functional theory calculations . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Thiophen-2-yl)thiazol-2-amine has been studied using various spectroscopic techniques and theoretical calculations. For example, NMR spectroscopy and X-ray crystallography have been employed to determine the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine in both solution and the solid state . Additionally, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of 4-(Thiophen-2-yl)thiazol-2-amine derivatives can be influenced by the presence of various substituents on the rings. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity and the types of chemical reactions these compounds can undergo. The synthesis of 2-aminobenzo[b]thiophenes from 4-aryl-1,2,3-thiadiazoles demonstrates the reactivity of thiophene derivatives under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives are closely related to their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the rings can affect properties like solubility, melting point, and chemical stability. Theoretical studies, such as those involving density functional theory, can predict various bonding features, vibrational wave numbers, and the influence of substituents on the molecule's properties . Additionally, the antimicrobial activities of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives indicate that the physical and chemical properties of these compounds can be tailored for specific biological applications .

Scientific Research Applications

Novel Derivative Synthesis

4-(Thiophen-2-yl)thiazol-2-amine is a component in the synthesis of novel thiophene-benzothiazole derivatives. These compounds, including azomethine and amine derivatives, have been synthesized using microwave-assisted methods. Their characterization involves spectroscopic techniques, with their structures confirmed by single-crystal X-ray diffraction. The study of these compounds contributes to understanding their electronic absorption behaviors and provides insights into molecular interactions and properties (Ermiş & Durmuş, 2020).

X-ray Crystallographic and Computational Studies

Aminothiazole derivatives, including 4-(Thiophen-2-yl)thiazol-2-amine, have been extensively studied for their diverse biological applications. This research includes X-ray crystallographic and spectroscopic analysis, as well as computational studies using density functional theory (DFT) to understand their electronic and spectroscopic properties. Such studies are vital in predicting biological activities and understanding molecular structures (Adeel et al., 2017).

Corrosion Inhibition

Thiazoles, including 4-(Thiophen-2-yl)thiazol-2-amine, are being researched for their application in corrosion inhibition. Their efficiency in protecting metal surfaces like copper from corrosion is evaluated through various methods such as potentiodynamic polarization and electrochemical impedance spectroscopy. This research contributes significantly to the development of more effective corrosion inhibitors (Farahati et al., 2019).

Safety And Hazards

The safety and hazards associated with “4-(Thiophen-2-yl)thiazol-2-amine” can be determined based on its MSDS . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for “4-(Thiophen-2-yl)thiazol-2-amine” could involve further exploration of its biological activities and potential applications . For instance, it could be further studied for its potential as an anti-inflammatory and analgesic agent .

properties

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288130
Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)thiazol-2-amine

CAS RN

28989-50-6
Record name 28989-50-6
Source DTP/NCI
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Record name 4-(Thiophen-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
HG Kathrotiya, SP Gami… - International Letters of …, 2015 - scholar.archive.org
A simple and efficient approach for the synthesis of thiophenyl thiazole based triazolo [4, 3-a] quinoxaline derivatives is described. In this methodology, 3-hydrazinyl-N-(4-(thiophen-2-yl) …
Number of citations: 1 scholar.archive.org
WS Choi, SW Nam, ID Kim, SH Kim, KH Park… - Journal of …, 2015 - hindawi.com
Pesticidal activities of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine, designated as Comp I, have been determined against a …
Number of citations: 7 www.hindawi.com
HG Kathrotiya, YT Naliapara - International Letters of Chemistry, Physics …, 2015 - Citeseer
A new series of thiophenyl thiazole based novel quinoxaline derivatives 4a-4t have been synthesized by base catalysed condensation reaction. In which 6-substituted 2, 3-…
Number of citations: 1 citeseerx.ist.psu.edu
FM Sroor, AM Othman, K Mahmoud… - Journal of Molecular …, 2023 - Elsevier
A new series of biologically active 2,4-diphenyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-imine and N-(4-(naphthalen-2-yl)thiazol-2-yl)-2,4-diphenyl-3-azabicyclo[3.3.…
Number of citations: 0 www.sciencedirect.com
R Keleş Atıcı, ŞD Doğan, MG Gündüz… - Drug Development …, 2022 - Wiley Online Library
The recent emergence of drug‐resistant strains of Mycobacterium tuberculosis (Mtb) has complicated and significantly slowed efforts to eradicate and/or reduce the worldwide incidence …
Number of citations: 3 onlinelibrary.wiley.com
T Meşeli, ŞD Doğan, MG Gündüz, Z Kökbudak… - New Journal of …, 2021 - pubs.rsc.org
Sulfonamides represent the oldest synthetic antibacterial agents; however, their central position in controlling bacterial diseases has been seriously damaged by the development of …
Number of citations: 28 pubs.rsc.org
YP Zhu, JJ Yuan, Q Zhao, M Lian, QH Gao, MC Liu… - Tetrahedron, 2012 - Elsevier
A concise and efficient one-pot process from easily available methyl ketones/unsaturated methyl ketones and thiourea was developed for the synthesis of 2-aminothiazoles under the …
Number of citations: 59 www.sciencedirect.com
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
Y Liu, T Zhang, JP Wan - The Journal of Organic Chemistry, 2022 - ACS Publications
Ultrasound has been successfully employed to promote the thiocyanation of the C═C bond in enaminones for the synthesis of α-thiocyanoketones and 2-aminothiazoles. The reactions …
Number of citations: 13 pubs.acs.org
L Yuan, J Liu, K Huang, S Wang, Y Jin… - The Journal of Organic …, 2022 - ACS Publications
A one-pot cascade strategy for the synthesis of 2-aminothiazole derivatives by tertiary enaminones, KSCN, and anilines was developed. By changing the reaction temperature, the three-…
Number of citations: 3 pubs.acs.org

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